Cas no 756826-71-8 (N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide)

N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a specialized organic compound with notable structural features. It offers high purity and stability, making it suitable for various applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique structure provides it with distinct reactivity, enhancing its potential for use in targeted medicinal chemistry.
N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide structure
756826-71-8 structure
Product Name:N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
CAS No:756826-71-8
MF:C14H11N3OS
MW:269.321641206741
CID:6179869
PubChem ID:2125801
Update Time:2025-07-23

N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
    • EN300-18096608
    • N-(3-Cyanophenyl)-2-(methylthio)nicotinamide
    • Z26548360
    • AKOS033967610
    • SR-01000054335
    • starbld0007342
    • SR-01000054335-1
    • 756826-71-8
    • Inchi: 1S/C14H11N3OS/c1-19-14-12(6-3-7-16-14)13(18)17-11-5-2-4-10(8-11)9-15/h2-8H,1H3,(H,17,18)
    • InChI Key: ADVVONSFNQSCCI-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(NC1C=CC=C(C#N)C=1)=O

Computed Properties

  • Exact Mass: 269.06228316g/mol
  • Monoisotopic Mass: 269.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 91.1Ų

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Additional information on N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Introduction to N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 756826-71-8)

N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 756826-71-8, represents a unique structural motif that combines a pyridine core with functional groups that are known to exhibit a wide range of biological activities. The presence of both a cyano group and a methylsulfanyl group in its molecular structure suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The pyridine ring is a fundamental scaffold in many bioactive molecules, often serving as a key pharmacophore that interacts with enzymes and receptors. In the case of N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, the cyano group at the 3-position of the phenyl ring introduces a polar, electron-withdrawing moiety, which can influence the compound's solubility and reactivity. The methylsulfanyl group at the 2-position of the pyridine ring adds another layer of complexity, providing a potential site for hydrogen bonding or other non-covalent interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high precision. Studies have shown that the structural features of N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide can be tailored to enhance its interaction with specific biological targets. For instance, modifications to the cyano group or the methylsulfanyl group can alter the compound's pharmacokinetic properties, such as its metabolic stability or blood-brain barrier penetration.

In the realm of medicinal chemistry, the synthesis of N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been optimized using various synthetic routes to improve yield and purity. Modern synthetic methodologies often leverage transition metal catalysis and flow chemistry to achieve high selectivity and efficiency. These techniques not only streamline the synthesis process but also allow for rapid exploration of structural analogs, which is crucial for identifying lead compounds with improved pharmacological profiles.

The biological activity of N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been explored in several preclinical studies. Research indicates that this compound exhibits potential as an inhibitor of certain kinases and enzymes implicated in inflammatory and neurological disorders. The cyano group has been shown to modulate enzyme activity by participating in hydrogen bonding or electrostatic interactions, while the methylsulfanyl group can serve as a hydrophobic anchor or participate in π-stacking interactions with aromatic residues in protein targets.

One notable study published in a leading pharmaceutical journal demonstrated that derivatives of N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide exhibit significant inhibitory effects on specific kinases involved in cancer cell proliferation. The study employed structure-activity relationship (SAR) analysis to identify key structural features responsible for their potency and selectivity. These findings highlight the compound's potential as a starting point for developing novel therapeutic agents against various diseases.

The development of new drugs is often hampered by challenges such as low bioavailability, rapid metabolism, or off-target effects. However, N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide offers several advantages that may mitigate these issues. Its molecular structure allows for fine-tuning through chemical modifications to enhance pharmacokinetic properties while maintaining or improving biological activity. This flexibility is crucial for optimizing drug candidates throughout the development pipeline.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models are now routinely used to predict the binding affinity andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new compounds before they are synthesized in the laboratory. These predictions help guide synthetic efforts by identifying promising candidates early in the process, thereby saving time and resources.

In conclusion, N-(3-cyanophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 756826-71-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound represents an exciting opportunity for researchers aiming to develop novel therapeutic agents.

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